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molecular formula C10H10O6 B8313164 Methyl 3-carboxymethoxy-5-hydroxybenzoate

Methyl 3-carboxymethoxy-5-hydroxybenzoate

Cat. No. B8313164
M. Wt: 226.18 g/mol
InChI Key: GUBZGPPELQGIFE-UHFFFAOYSA-N
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Patent
US05968985

Procedure details

10% palladium on carbon (0.1 g) was added to a mixture of methyl 3-benzyloxycarbonylmethoxy-5-hydroxybenzoate (1 g) in methanol (20 ml) and the mixture was subjected to catalytic reduction at ambient temperature under atmospheric pressure. The catalyst was removed by filtration and the filtrate was evaporated in vacuo to give methyl 3-carboxymethoxy-5-hydroxybenzoate (0.74 g).
Name
methyl 3-benzyloxycarbonylmethoxy-5-hydroxybenzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([CH2:11][O:12][C:13]1[CH:14]=[C:15]([CH:20]=[C:21]([OH:23])[CH:22]=1)[C:16]([O:18][CH3:19])=[O:17])=[O:10])C1C=CC=CC=1>[Pd].CO>[C:9]([CH2:11][O:12][C:13]1[CH:14]=[C:15]([CH:20]=[C:21]([OH:23])[CH:22]=1)[C:16]([O:18][CH3:19])=[O:17])([OH:10])=[O:8]

Inputs

Step One
Name
methyl 3-benzyloxycarbonylmethoxy-5-hydroxybenzoate
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)COC=1C=C(C(=O)OC)C=C(C1)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to catalytic reduction at ambient temperature under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)COC=1C=C(C(=O)OC)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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